molecular formula C28H47NO3 B143082 Pingbeinine CAS No. 131984-89-9

Pingbeinine

Cat. No.: B143082
CAS No.: 131984-89-9
M. Wt: 445.7 g/mol
InChI Key: JTBAWWCDNDKCDH-NCGAYPANSA-N
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Description

Pingbeinine (Compound 59) is a steroidal alkaloid isolated from Fritillaria pallidiflora, a plant species traditionally used in Chinese medicine. Structurally, it features a steroidal backbone with distinct functional groups: a C27 α-hydroxyl group and a C15 β-hydroxyl group . Its molecular formula is C₂₈H₄₇NO₃, as confirmed by UPLC/QTOF-MS analysis . Pharmacologically, this compound exhibits anti-fungal, anti-inflammatory, and antitussive properties, making it a compound of interest in drug discovery .

Properties

CAS No.

131984-89-9

Molecular Formula

C28H47NO3

Molecular Weight

445.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,16S,17R)-17-[(1S)-1-[(2R,5R)-5-hydroxy-1,5-dimethylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol

InChI

InChI=1S/C28H47NO3/c1-17(23-10-11-26(2,32)16-29(23)5)25-24(31)15-22-20-7-6-18-14-19(30)8-12-27(18,3)21(20)9-13-28(22,25)4/h6,17,19-25,30-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23-,24+,25+,26-,27+,28+/m1/s1

InChI Key

JTBAWWCDNDKCDH-NCGAYPANSA-N

SMILES

CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Isomeric SMILES

C[C@H]([C@H]1CC[C@@](CN1C)(C)O)[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O

Canonical SMILES

CC(C1CCC(CN1C)(C)O)C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O

Synonyms

pingbeinine

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Overview of Pingbeinine and Related Compounds

Compound Source Plant Structural Features Pharmacological Activities References
This compound 59 F. pallidiflora C27 α-OH, C15 β-OH; molecular formula C₂₈H₄₇NO₃ Anti-fungal, anti-inflammatory
Walujewine A 91 F. walujewii C18 olefin; no hydroxyl groups at C15/C27 Unspecified (general steroidal activity)
Puqietinedione 40 F. puqiensis Diketone structure at C3/C4; lacks hydroxyl groups Potential cytotoxicity (inferred from diketone)
Solanidine 57 F. thunbergii, F. cirrhosa Hexacyclic structure (steroid + indole ring) Neurotoxicity, anti-cholinesterase activity
Hapepunine 94 F. thunbergii C3-O-glycoside (rhamnose-glucose chain) Enhanced solubility and bioavailability
Delavayine 60 F. delavayi C22-S configuration; epiminocholestane skeleton Unreported (structural uniqueness)

Key Structural Differences and Implications

Hydroxylation Patterns :

  • This compound’s C27 α-OH and C15 β-OH distinguish it from analogs like Walujewine A (C18 olefin) and Puqietinedione (diketone). These hydroxyl groups may enhance its anti-inflammatory effects by facilitating hydrogen bonding with target proteins .
  • In contrast, Solanidine’s indole-integrated hexacyclic system enables interaction with neural receptors, explaining its neurotoxic effects .

Stereochemical Variations: Delavayine 60’s C22-S configuration and epiminocholestane skeleton suggest unique binding affinities, though its pharmacological profile remains uncharacterized .

Pharmacological Divergence

  • Anti-fungal Activity : this compound outperforms Puqietinedione in anti-fungal assays, likely due to its hydroxyl groups’ role in disrupting fungal cell membranes .
  • Neurotoxicity : Solanidine’s indole ring enables acetylcholinesterase inhibition, a feature absent in this compound .
  • Bioavailability : Glycosylated derivatives like Hapepunine 95 may have superior pharmacokinetics compared to this compound, as glycosylation often enhances absorption .

Critical Considerations in Structural-Activity Relationships

  • For instance, this compound and Walujewine A share a steroidal core but differ in functional groups, leading to distinct therapeutic profiles .
  • Analytical Challenges: Differentiation of analogs like Pingbeimine A (C₂₇H₄₅NO₅) and this compound requires advanced techniques such as UPLC/QTOF-MS due to minor mass differences (e.g., 452.3496 vs. 468.3447 Da) .

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